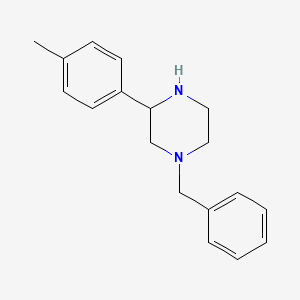
1-苄基-3-(4-甲基苯基)哌嗪
描述
1-Benzyl-3-(4-methylphenyl)piperazine, commonly referred to as 4-MePPP or MEPP, is a chemical compound that belongs to the piperazine family. It is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(4-methylphenyl)piperazine is C18H22N2. The molecular weight is 266.4 g/mol.
科学研究应用
抗抑郁药中间体合成
1-苄基-3-(4-甲基苯基)哌嗪: 是合成如米氮平等抗抑郁药的中间体 。米氮平以其在治疗重度抑郁症中的应用而闻名,其四环化学结构赋予其独特的药理学特性。
止吐药物研发
该化合物用于合成3-脱甲基 4-甲基 灭吐灵 二盐酸盐,这是灭吐灵的代谢产物 。灭吐灵是一种抗组胺药,通常用于预防和治疗晕动症引起恶心、呕吐和眩晕。
乙酰胆碱酯酶抑制
研究人员一直在探索使用1-苄基-3-(4-甲基苯基)哌嗪来创造乙酰胆碱酯酶 (AChE) 抑制剂 。AChE 抑制剂对于治疗阿尔茨海默病至关重要,因为它们有助于增加大脑中乙酰胆碱的水平,从而改善认知和记忆。
丁酰胆碱酯酶抑制
类似于 AChE,丁酰胆碱酯酶 (BChE) 是另一种由该化合物衍生的抑制剂所靶向的酶 。BChE 抑制剂在乙酰胆碱起作用的疾病(如阿尔茨海默病)中具有潜在的治疗应用。
中枢神经系统兴奋剂研究
作为苄基哌嗪的衍生物,1-苄基-3-(4-甲基苯基)哌嗪已被研究其中枢神经系统 (CNS) 兴奋作用 。虽然其效力低于苯丙胺,但它为理解 CNS 兴奋剂的构效关系提供了基础。
药物发现和结构多样性
哌嗪环,例如在1-苄基-3-(4-甲基苯基)哌嗪中发现的哌嗪环,是药物发现中第三常见的氮杂环 。它们是重磅药物的关键组成部分,并因其提高药理学特性(包括水溶性和生物利用度)的能力而备受推崇。
药代动力学特性增强
哌嗪环的存在可以显着增强药物的药代动力学特性 。哌嗪环中的氮原子充当氢键供体/受体,这对于药物与生物受体的相互作用至关重要。
抗病毒和抗癌药物的合成
哌嗪的结构基序在具有抗病毒和抗癌特性的各种药理剂中很普遍 。1-苄基-3-(4-甲基苯基)哌嗪在合成此类药物中的多功能性使其成为药物化学中的宝贵化合物。
作用机制
- It specifically interacts with muscle membrane GABA receptors , leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of the worm .
- Activation of these pathways leads to increased neurotransmitter release and altered synaptic transmission .
- However, adverse effects have been reported, including acute psychosis , renal toxicity , and seizures .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The exact bioavailability of BZP is unknown. BZP undergoes hepatic metabolism. Approximately 5.5 hours . Renal excretion .
Result of Action
Action Environment
生化分析
Biochemical Properties
1-Benzyl-3-(4-methylphenyl)piperazine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolism . Additionally, it may interact with catechol-O-methyltransferase (COMT), influencing the metabolism of neurotransmitters such as dopamine and serotonin . These interactions suggest that 1-Benzyl-3-(4-methylphenyl)piperazine can modulate neurotransmitter levels and potentially affect neurological functions.
Cellular Effects
1-Benzyl-3-(4-methylphenyl)piperazine has been shown to influence various cellular processes. It can elevate serotonin and dopamine neurotransmitter levels by blocking their reuptake at the synapse . This elevation in neurotransmitter levels can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s stimulant properties may lead to increased cellular activity and metabolic rates, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of 1-Benzyl-3-(4-methylphenyl)piperazine involves its binding interactions with biomolecules. It acts as a central nervous system stimulant by blocking the reuptake of serotonin and dopamine at the synapse . This inhibition leads to elevated levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, the compound may interact with cytochrome P450 enzymes, influencing its own metabolism and potentially affecting the metabolism of other compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-3-(4-methylphenyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a relatively short elimination half-life of approximately 5.5 hours . Long-term exposure to the compound may lead to changes in cellular function, including alterations in neurotransmitter levels and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Benzyl-3-(4-methylphenyl)piperazine vary with different dosages in animal models. At lower doses, the compound exhibits stimulant properties similar to amphetamine, although its potency is roughly 10 times lower . Higher doses may lead to adverse effects such as acute psychosis, renal toxicity, and seizures . These findings highlight the importance of dosage considerations when studying the compound’s effects in animal models.
Metabolic Pathways
1-Benzyl-3-(4-methylphenyl)piperazine is involved in metabolic pathways that include interactions with cytochrome P450 enzymes, particularly CYP2D6 . This enzyme plays a crucial role in the compound’s metabolism, influencing its breakdown and elimination from the body. Additionally, catechol-O-methyltransferase (COMT) may be involved in the metabolism of neurotransmitters affected by the compound . These interactions can impact metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-Benzyl-3-(4-methylphenyl)piperazine within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system . Its distribution within tissues may be influenced by its lipophilicity and interactions with cellular transport mechanisms.
属性
IUPAC Name |
1-benzyl-3-(4-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQKWXGHVXWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


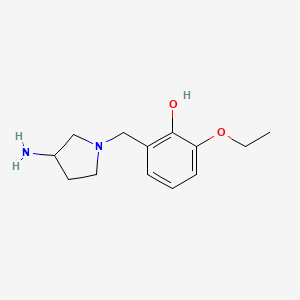
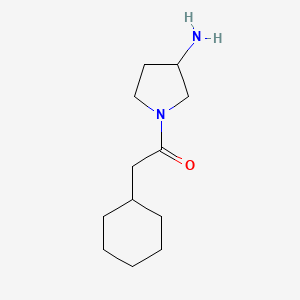
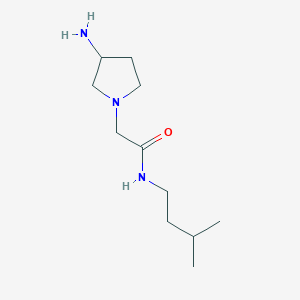
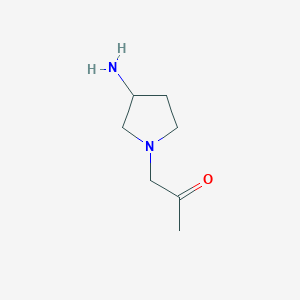
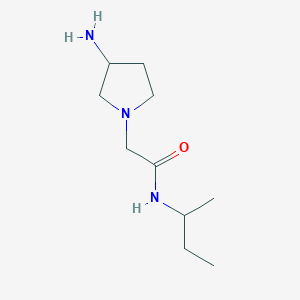
![1-[(cyclopentylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468136.png)


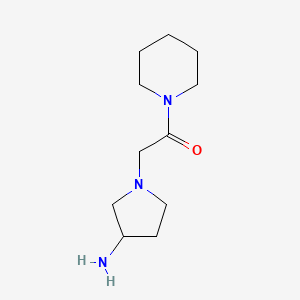


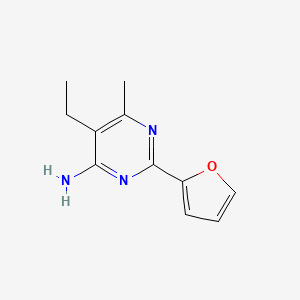
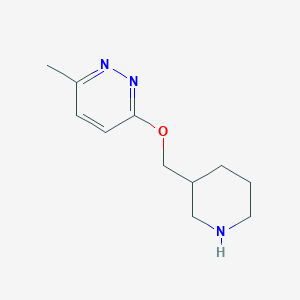
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
